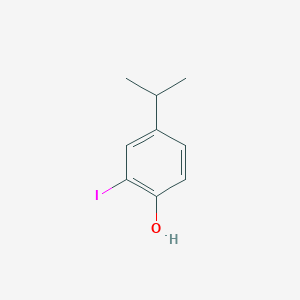
2-iodo-4-propan-2-ylphenol
Overview
Description
2-iodo-4-propan-2-ylphenol is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a propan-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-propan-2-ylphenol can be achieved through several methods. One common approach involves the iodination of 4-(propan-2-yl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-propan-2-ylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Quinones and other oxidized phenolic compounds.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-iodo-4-propan-2-ylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-propan-2-ylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Similar structure but lacks the propan-2-yl group.
4-Iodophenol: Iodine atom positioned differently on the phenol ring.
2-Bromophenol: Bromine atom instead of iodine.
Uniqueness
2-iodo-4-propan-2-ylphenol is unique due to the presence of both the iodine atom and the propan-2-yl group, which confer distinct chemical properties and reactivity compared to other iodophenols.
Properties
CAS No. |
58456-88-5 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
InChI Key |
QRIAFNSSHHQLEI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)I |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














